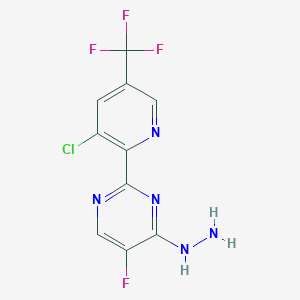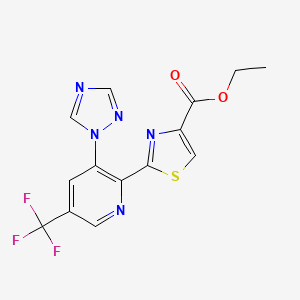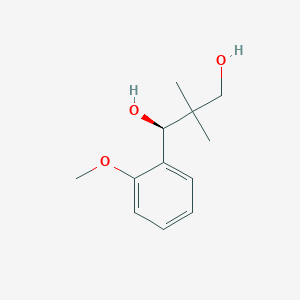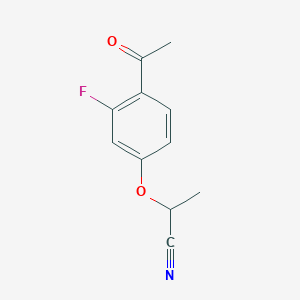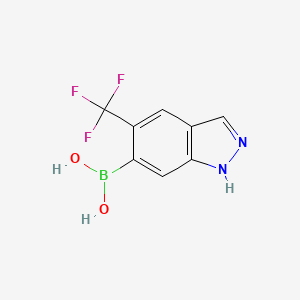
5-(三氟甲基)-1H-吲唑-6-基-6-硼酸
描述
The compound “5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid” likely contains an indazole ring, which is a type of heterocyclic aromatic organic compound. The trifluoromethyl group (-CF3) is a functional group in organofluorines that has the formula -CF3. The boronic acid group (-B(OH)2) is a compound containing a boron atom bonded to two hydroxyl groups .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, trifluoromethyl groups are often introduced into organic compounds using reagents such as trifluoromethyltrimethylsilane or the Ruppert–Prakash reagents . Boronic acids are typically synthesized by reaction of organometallic compounds with borate esters .科学研究应用
抗菌活性
5-(三氟甲基)-1H-吲唑-6-基-6-硼酸已被探索用于其在抗菌活性方面的潜力。 三氟甲基的存在可以增强化合物与微生物酶相互作用的能力,可能导致新的抗菌和抗真菌剂的开发 .
药物发现
在药物发现领域,该化合物的硼酸部分特别有价值。 它可用于开发蛋白酶体抑制剂,这些抑制剂是治疗癌症和其他疾病的有前景的治疗剂 .
有机合成
该化合物在有机合成中用作通用的中间体。 它的硼酸基团在交叉偶联反应中起着重要作用,例如铃木-宫浦偶联反应,这在构建复杂的有机分子中至关重要 .
药理学
在药理学上,已知三氟甲基增强了药物的代谢稳定性。 该化合物可用于创造更稳定、更有效的药物 .
材料科学
在材料科学中,该化合物独特的结构可用于设计有机电子材料,其中三氟甲基可能改善材料的性能,例如热稳定性和电子亲和力 .
分析化学
最后,在分析化学中,5-(三氟甲基)-1H-吲唑-6-基-6-硼酸可用作试剂或标准品,用于色谱方法,以量化或识别复杂生物基质中的相似结构 .
作用机制
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .
Mode of Action
Boron reagents, such as this compound, are known to be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boron compound acts as a nucleophile, transferring an organic group from boron to palladium . This process could potentially alter the function of the target molecules, leading to various downstream effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that boron reagents used in sm coupling reactions are generally stable, readily prepared, and environmentally benign , which could potentially influence their bioavailability.
Result of Action
It’s known that indole derivatives possess various biological activities , suggesting that this compound could potentially have similar effects.
Action Environment
It’s known that the success of sm coupling reactions, which involve boron reagents, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of this compound could potentially be influenced by the environmental conditions under which it is used.
生化分析
Biochemical Properties
5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic acid group with palladium catalysts, facilitating the transfer of organic groups between molecules . The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry. Additionally, the compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity through covalent bonding or non-covalent interactions .
Cellular Effects
The effects of 5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid on cellular processes are diverse. This compound can influence cell signaling pathways by interacting with key proteins and enzymes involved in signal transduction . For example, it may inhibit certain kinases or phosphatases, leading to altered phosphorylation states of target proteins. This, in turn, can affect gene expression and cellular metabolism. The compound’s impact on cellular function can vary depending on the cell type and the specific pathways it targets .
Molecular Mechanism
At the molecular level, 5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . The trifluoromethyl group can enhance the binding affinity of the compound to target proteins, while the boronic acid group can form covalent bonds with nucleophilic residues in the enzyme’s active site . These interactions can lead to significant changes in enzyme activity and downstream cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or heat may lead to degradation . Over time, the compound’s efficacy in biochemical reactions may decrease, and its impact on cellular function may diminish. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Studies have shown that there is a threshold dose beyond which the compound’s effects become significantly more pronounced, leading to potential toxicological concerns .
Metabolic Pathways
5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid is involved in various metabolic pathways, particularly those related to its role as a reagent in synthetic chemistry . The compound can interact with enzymes involved in metabolic processes, potentially altering metabolic flux and metabolite levels . For example, it may inhibit enzymes responsible for the breakdown of certain metabolites, leading to their accumulation in cells . The compound’s interactions with metabolic enzymes can have significant implications for cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, 5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 5-(Trifluoromethyl)-1H-indazol-6-yl-6-boronic acid is critical for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may be directed to the cytoplasm or other organelles, where it can participate in various biochemical reactions . The subcellular localization of the compound can significantly impact its efficacy and overall biological activity .
属性
IUPAC Name |
[5-(trifluoromethyl)-1H-indazol-6-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3N2O2/c10-8(11,12)5-1-4-3-13-14-7(4)2-6(5)9(15)16/h1-3,15-16H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWANQDLDRICOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1C(F)(F)F)C=NN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208107 | |
| Record name | Boronic acid, B-[5-(trifluoromethyl)-1H-indazol-6-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2304635-57-0 | |
| Record name | Boronic acid, B-[5-(trifluoromethyl)-1H-indazol-6-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304635-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-(trifluoromethyl)-1H-indazol-6-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1410537.png)
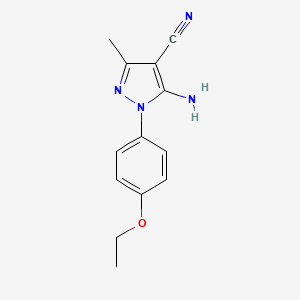

![1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1410541.png)
